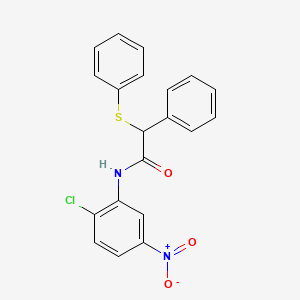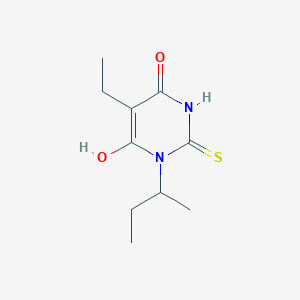![molecular formula C16H17NOS B5013389 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]pyrrolidine](/img/structure/B5013389.png)
1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]pyrrolidine” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . It also contains a thiophene ring, which is a five-membered ring with sulfur as one of the members . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring and a thiophene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The thiophene ring is a five-membered ring with sulfur as one of the members .Future Directions
The future directions for “1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]pyrrolidine” could involve further exploration of its potential biological activities and applications in medicinal chemistry. The diverse structural properties of pyrrolidine derivatives make them promising candidates for the development of new drugs .
properties
IUPAC Name |
(4-methyl-5-phenylthiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12-11-14(16(18)17-9-5-6-10-17)19-15(12)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMBJQRYWSCVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5013319.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-fluorophenyl)propanamide](/img/structure/B5013323.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B5013331.png)

![4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinol](/img/structure/B5013340.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B5013351.png)
![2-(2-fluorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}acetamide](/img/structure/B5013359.png)

![N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)-2-phenylacetamide](/img/structure/B5013378.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B5013403.png)
![2-(2-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5013408.png)
